molecular formula C14H19N5O2 B2508669 ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 681428-42-2

ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate

Cat. No.: B2508669
CAS No.: 681428-42-2
M. Wt: 289.339
InChI Key: MHDNVHRNGDKHPO-UHFFFAOYSA-N
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Description

Ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a piperidine ring substituted with an ethyl ester group at the 4-position (Figure 1). The ethyl ester moiety enhances lipophilicity, which may improve cell membrane permeability compared to carboxylic acid or amide derivatives.

Properties

IUPAC Name

ethyl 1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-3-21-14(20)10-4-6-19(7-5-10)13-11-8-17-18(2)12(11)15-9-16-13/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDNVHRNGDKHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672193
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate typically involves the following steps :

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine moiety: The piperidine ring is introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in targeting specific pathways involved in cancer progression. Ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate has been investigated for its ability to inhibit phosphoinositide 3-kinase delta (PI3Kδ), a critical enzyme in cancer cell signaling.

  • Case Study : A study demonstrated that compounds similar to this compound exhibited IC50 values as low as 18 nM against PI3Kδ, indicating strong inhibitory activity. This suggests that modifications to the pyrazolo-pyrimidine scaffold could lead to potent anticancer agents .

Selective Enzyme Inhibition

The compound has also been explored for its selectivity in inhibiting various isoforms of PI3K. The selectivity profile is crucial for minimizing side effects and enhancing therapeutic efficacy.

CompoundIC50 (nM)Selectivity (PI3Kα/δ)Selectivity (PI3Kβ/δ)Selectivity (PI3Kγ/δ)
This compound18791415939

This table summarizes the selectivity of this compound compared to other isoforms, demonstrating its potential as a targeted therapeutic agent .

Synthesis and Modification

The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. Researchers have focused on modifying the piperidine and pyrazolo-pyrimidine components to improve biological activity and selectivity.

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for developing more effective derivatives. For instance, alterations at specific positions on the pyrazole ring have been shown to significantly impact the compound's potency against targeted enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the pyrazole ring, piperidine modifications, and functional groups at the 4-position of piperidine (e.g., ester, amide, or carboxylic acid). These modifications influence solubility, stability, and biological activity.

Table 1: Structural and Molecular Comparison of Analogous Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group References
Ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate C13H17N5O2 283.31 1-methyl (pyrazole), ethyl ester (piperidine) Ester
1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide C12H16N6O 260.30 1-methyl (pyrazole), carboxamide (piperidine) Amide
1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid C12H15N5O2 261.28 1-methyl (pyrazole), carboxylic acid (piperidine) Acid
Ethyl 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylate C19H21N5O2 351.41 1-phenyl (pyrazole), ethyl ester (piperidine) Ester

Key Observations:

  • Ethyl Ester vs.
  • Pyrazole Substituents: Replacing the methyl group with a phenyl group (Table 1, row 4) increases steric bulk and molecular weight, which may alter target binding kinetics .

Biological Activity

Ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including anticancer and antibacterial properties, alongside relevant case studies and research findings.

  • Molecular Formula : C₁₂H₁₂N₆O₂
  • CAS Number : 1170616-38-2
  • Molecular Weight : 252.27 g/mol

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties through the inhibition of various protein kinases involved in tumor growth. This compound was evaluated for its efficacy against several cancer cell lines.

Key Findings :

  • Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), A549 (lung cancer), PC-3 (prostate cancer).
  • Methodology : MTT assays were utilized to assess cell viability, with doxorubicin as a positive control.
CompoundCell LineIC₅₀ (µM)
This compoundMCF-71.74
DoxorubicinMCF-70.25

The data suggest that the presence of the pyrazolo[3,4-d]pyrimidine scaffold is crucial for maintaining high antiproliferative activity against these cancer cell lines .

Antibacterial Activity

Recent studies have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Research Insights :

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundS. aureus32
This compoundE. coli64

These findings indicate that this compound may serve as a dual-action agent targeting both cancer cells and bacterial pathogens, which is particularly relevant for patients undergoing chemotherapy who are at increased risk of infections .

Case Studies

A case study conducted by Ali et al. demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine significantly inhibited the growth of various bacterial strains while also showing cytotoxic effects on cancer cells. This dual functionality is attributed to their ability to inhibit eukaryotic protein kinases and bacterial DNA polymerases simultaneously.

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR can resolve the piperidine ring conformation (e.g., axial vs. equatorial ester group) and confirm methyl group placement on the pyrazole ring. NOESY experiments clarify spatial arrangements of substituents .
  • X-ray crystallography : Essential for unambiguous stereochemical assignment, particularly for the piperidine-carboxylate linkage and pyrazolo[3,4-d]pyrimidine planar structure .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₇H₂₁N₅O₂) and detects isotopic patterns for halogen-free derivatives .

How should researchers design experiments to evaluate the kinase inhibitory potential of this compound?

Advanced Research Question

  • In vitro kinase assays : Use recombinant kinases (e.g., EGFR, TRAP1) with ATP-competitive binding assays. Measure IC₅₀ values via fluorescence polarization or radiometric methods .
  • Selectivity profiling : Screen against a panel of 50–100 kinases to identify off-target effects. Compare results to structurally similar pyrazolo[3,4-d]pyrimidine derivatives (e.g., 1-phenyl analogs) to assess SAR .
  • Cellular validation : Treat cancer cell lines (e.g., HeLa, MCF-7) and quantify apoptosis via flow cytometry (Annexin V/PI staining). Normalize viability data using triplicate cytotoxic controls (e.g., TNF + CHX) .

How can conflicting reports on the compound’s biological efficacy be resolved?

Advanced Research Question
Discrepancies in activity (e.g., anti-inflammatory vs. anticancer) may arise from:

  • Assay conditions : Standardize cell culture media, serum concentration, and incubation times. For example, sodium azide (1% w/v) in viability assays can artifactually inflate cytotoxicity .
  • Metabolic stability : Evaluate half-life in liver microsomes. Poor stability (e.g., rapid ester hydrolysis) may reduce efficacy in certain models .
  • Structural analogs : Compare with derivatives like 1-(4-fluorophenyl)-pyrazolo[3,4-d]pyrimidine to isolate the impact of the methyl-piperidine group .

What methodologies are suitable for studying the binding kinetics of this compound with target proteins?

Advanced Research Question

  • Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., TRAP1) on a sensor chip and measure association/dissociation rates at varying compound concentrations (10 nM–100 μM) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by titrating the compound into a protein solution. Requires high-purity (>95%) samples .
  • Molecular dynamics (MD) simulations : Model interactions between the piperidine-4-carboxylate group and hydrophobic enzyme pockets. Use AMBER or GROMACS with explicit solvent .

How can researchers address solubility challenges in in vivo studies of this compound?

Advanced Research Question

  • Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for intravenous delivery. For oral dosing, prepare suspensions in 0.5% methylcellulose .
  • Prodrug design : Replace the ethyl ester with a more hydrolytically stable group (e.g., tert-butyl) to enhance bioavailability .
  • Nanoparticle encapsulation : Load into PLGA nanoparticles (150–200 nm) for sustained release. Characterize using dynamic light scattering (DLS) .

What strategies are effective for analyzing metabolic pathways of this compound?

Advanced Research Question

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via LC-MS/MS. The ester group is likely hydrolyzed to the carboxylic acid derivative .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates. Pyrazolo[3,4-d]pyrimidines often exhibit moderate CYP3A4 inhibition .
  • Stable isotope labeling : Synthesize a deuterated analog (e.g., CD₃-pyrazole) to track metabolic fate in rodent models .

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